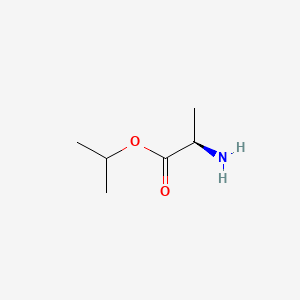

D-Alanine isopropyl ester

概要

説明

D-Alanine isopropyl ester: is a chiral compound derived from D-Alanine, an amino acid. It is commonly used in the synthesis of various pharmaceutical intermediates and has applications in medicinal chemistry. The compound is typically found as a hydrochloride salt, which enhances its stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester can be synthesized through the esterification of D-Alanine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of D-Alanine with isopropanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation or crystallization. The use of triphosgene for ring closure followed by ring opening with isopropanol under acidic conditions is another method employed in industrial production .

化学反応の分析

Types of Reactions: D-Alanine isopropyl ester undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: The ester can be hydrolyzed using aqueous acid or base to yield D-Alanine and isopropanol.

Esterification: Reacting D-Alanine with isopropanol in the presence of a strong acid catalyst.

Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: D-Alanine and isopropanol.

Esterification: this compound.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Chemistry: D-Alanine isopropyl ester is used as a chiral reagent in the synthesis of nucleotide prodrugs, such as those used for the treatment of hepatitis C . It is also employed in the preparation of synthetic sweeteners.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of antiviral drugs and other therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals. It is also utilized in the synthesis of specialty chemicals and materials.

作用機序

D-Alanine isopropyl ester exerts its effects through its interaction with specific molecular targets. The ester is hydrolyzed in biological systems to release D-Alanine, which can then participate in various metabolic pathways. The compound’s mechanism of action involves the inhibition of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis .

類似化合物との比較

- L-Alanine isopropyl ester

- L-Valine isopropyl ester

- L-Isoleucine isopropyl ester

- L-Threonine isopropyl ester

Uniqueness: D-Alanine isopropyl ester is unique due to its chiral nature and its specific applications in the synthesis of nucleotide prodrugs and pharmaceutical intermediates. Unlike its L-isomers, this compound has distinct biological activities and is used in different therapeutic contexts.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

生物活性

D-Alanine isopropyl ester (DAIE) is a chiral compound derived from D-Alanine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention in medicinal chemistry for its potential applications in drug synthesis and metabolic studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and comparative analysis with similar compounds.

This compound is typically synthesized through the esterification of D-Alanine with isopropanol, often using a strong acid catalyst like sulfuric acid under reflux conditions. The resulting compound is usually found as a hydrochloride salt, enhancing its stability and solubility in biological systems .

Chemical Structure

- Molecular Formula : C6H13NO2

- Molecular Weight : 131.17 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Soluble in water and organic solvents

This compound exerts its biological effects primarily through its hydrolysis to release D-Alanine, which participates in various metabolic pathways. Notably, it inhibits enzymes such as D-alanyl-D-alanine carboxypeptidase, crucial for bacterial cell wall synthesis. This inhibition can potentially lead to antibacterial effects, making DAIE a candidate for antibiotic development .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antiviral Applications : DAIE serves as a chiral reagent in the synthesis of nucleotide prodrugs, particularly for antiviral therapies targeting hepatitis C. The compound enhances the efficacy of these drugs by facilitating their delivery to target sites within the body .

- Diagnostic Tool : It has been utilized in diagnostic applications, such as detecting molybdenum levels in urine, indicating its relevance in metabolic studies .

- Potential Antibacterial Effects : Research indicates that amino acid esters, including DAIE, may possess antibacterial properties, which could be beneficial in treating infections and promoting wound healing .

Comparative Analysis with Similar Compounds

This compound can be compared with other amino acid esters to highlight its unique properties and applications. Below is a comparison table:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound Hydrochloride | C6H13ClN2O2 | Used in antiviral drug synthesis |

| L-Alanine Isopropyl Ester Hydrochloride | C6H13ClN2O2 | Enantiomer; more commonly studied for physiological roles |

| Glycine Isopropyl Ester Hydrochloride | C5H12ClN1O2 | Simpler structure; used in peptide synthesis |

| L-Valine Isopropyl Ester Hydrochloride | C7H15ClN1O2 | Branched-chain amino acid; different metabolic pathways |

This table illustrates that while DAIE shares structural similarities with other amino acid esters, its specific applications in antiviral drug synthesis and metabolic studies set it apart from its counterparts.

Research Findings and Case Studies

Recent studies have focused on the interaction of this compound with various biological systems:

- Antiviral Drug Development : A study highlighted the role of DAIE as a building block in synthesizing sofosbuvir, an antiviral medication used to treat hepatitis C. The compound's ability to act as a prodrug enhances the delivery and effectiveness of nucleotide-based therapies .

- Metabolic Pathway Studies : Another research effort explored how modifications to amino acids like DAIE can influence drug metabolism and activity. This study emphasized the importance of chiral compounds in developing more effective therapeutic agents .

- Antibacterial Research : Investigations into DAIE's potential antibacterial properties have shown promise for developing new antibiotics targeting bacterial cell wall synthesis pathways .

特性

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVXVRZVCTVHE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of D-alanine isopropyl ester in the synthesis of sofosbuvir?

A1: this compound serves as a crucial building block in the multi-step synthesis of sofosbuvir. [] The research article describes its reaction with phenyl dichlorophosphate, followed by treatment with pentafluorophenol and an alkali, to yield a key intermediate compound (formula II in the paper). This intermediate is then further reacted to ultimately produce sofosbuvir.

Q2: The article mentions recycling pentafluorophenyl to minimize environmental impact. How does this recycling occur in the context of this compound's role?

A2: While this compound itself isn't directly involved in the pentafluorophenyl recycling, its use in the synthesis pathway enables this environmentally beneficial process. [] The paper describes how, after the formation of sofosbuvir, the pentafluorophenyl group is cleaved and recovered. This recovered pentafluorophenyl is then reused in the synthesis of the intermediate compound, which, as mentioned earlier, utilizes this compound. This recycling loop reduces waste and minimizes the environmental impact associated with pentafluorophenyl.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。